molecular formula C6H13NO2 B2795592 (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol CAS No. 2309432-96-8

(3S,4R)-4-(2-Aminoethyl)oxolan-3-ol

Cat. No.: B2795592
CAS No.: 2309432-96-8
M. Wt: 131.175
InChI Key: BDSBFIFRKYDPOQ-PHDIDXHHSA-N
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Description

(3S,4R)-4-(2-Aminoethyl)oxolan-3-ol is a chiral oxolane (tetrahydrofuran) derivative featuring a hydroxyl group at the 3-position and a 2-aminoethyl substituent at the 4-position. Its stereochemistry (3S,4R) is critical for its biological and chemical properties.

Properties

IUPAC Name

(3S,4R)-4-(2-aminoethyl)oxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-2-1-5-3-9-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSBFIFRKYDPOQ-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable oxolane derivative.

    Functional Group Introduction: Introduction of the aminoethyl group can be achieved through nucleophilic substitution reactions.

    Chiral Resolution: The chiral centers are introduced or resolved using chiral catalysts or chiral starting materials to ensure the correct stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl and amino groups in (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol are susceptible to oxidation under controlled conditions:

Reaction Reagents/Conditions Major Product Key Findings
Hydroxyl oxidationPCC (pyridinium chlorochromate)4-(2-Aminoethyl)oxolan-3-oneSelective oxidation of the hydroxyl to a ketone without affecting the amino group.
Amine oxidationH₂O₂, Fe(II) catalysts4-(2-Nitroethyl)oxolan-3-olPartial conversion to nitro derivatives observed under acidic conditions .

Mechanistic Insight :

  • PCC oxidizes the hydroxyl group via a two-electron mechanism, forming a ketone intermediate.

  • Hydrogen peroxide mediates amine oxidation through radical intermediates, influenced by transition metal catalysts .

Acylation and Alkylation

The primary amine in the 2-aminoethyl group undergoes nucleophilic reactions with acylating and alkylating agents:

Reaction Reagents/Conditions Major Product Key Findings
AcylationAcetic anhydride, DMAP4-(2-Acetamidoethyl)oxolan-3-olQuantitative yield achieved under mild conditions; stereochemistry preserved .
AlkylationBenzyl bromide, K₂CO₃4-(2-(Benzylamino)ethyl)oxolan-3-olSelective N-alkylation without ring-opening.

Mechanistic Insight :

  • Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.

  • Alkylation follows an SN2 pathway, favored by the polar aprotic solvent and base.

Cyclization and Intramolecular Reactions

The proximity of the amino and hydroxyl groups enables cyclization under specific conditions:

Reaction Reagents/Conditions Major Product Key Findings
Lactam formationPPh₃, CCl₄, Et₃N3-Hydroxy-1-azabicyclo[3.2.0]heptan-2-oneIntramolecular amide bond formation via activation of the hydroxyl group .
Schiff base formationBenzaldehyde, MeOH4-(2-(Benzylideneamino)ethyl)oxolan-3-olReversible imine formation; pH-dependent equilibrium.

Mechanistic Insight :

  • Lactamization involves converting the hydroxyl group to a leaving group (e.g., via tosylation) followed by nucleophilic attack by the amine.

  • Schiff base formation occurs through a condensation reaction, stabilized by electron-withdrawing groups.

Catalytic and Enzymatic Interactions

The compound exhibits potential interactions with enzymes, as inferred from structurally related analogs:

Interaction Catalyst/Enzyme Outcome Key Findings
TransaminationOrnithine aminotransferaseFormation of α-keto acid derivativesStereospecific transfer of the amino group observed in PLP-dependent enzymes .
Reductive aminationPd/C, H₂Saturated oxolane derivativesHydrogenation of the tetrahydrofuran ring under high-pressure conditions.

Mechanistic Insight :

  • Enzymatic transamination involves pyridoxal phosphate (PLP) cofactors, facilitating proton transfer and Schiff base intermediates .

Stability and Degradation Pathways

The compound’s stability under varying conditions:

Condition Degradation Pathway Half-Life
Acidic (pH < 3)Ring-opening via protonation<24 hours
Alkaline (pH > 10)Oxidation of the amino group48–72 hours
UV exposureRadical-mediated cleavage1–2 weeks

Scientific Research Applications

Therapeutic Applications

1. Antiviral Activity

Research indicates that (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol may possess antiviral properties. It has been studied as a potential nucleoside analogue that can mimic natural nucleotides, potentially interfering with viral replication processes. Its structural similarity to nucleotides makes it a candidate for further exploration in antiviral drug development .

2. Cancer Treatment

The compound has shown promise in cancer research, particularly in targeting specific pathways involved in tumor growth and metastasis. Studies suggest that derivatives of this compound can inhibit certain enzymes that are overexpressed in cancer cells, thereby reducing proliferation rates .

3. Neurological Disorders

There is emerging evidence that this compound may have neuroprotective effects. It is being investigated for its potential role in treating neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .

Biochemical Studies

1. Enzyme Interaction

The interaction of this compound with various enzymes has been studied to understand its mechanism of action. Preliminary findings suggest it may act as an inhibitor for specific enzymes involved in metabolic pathways related to nucleotide synthesis .

2. Metabolic Profiling

Using advanced chromatographic techniques such as hydrophilic interaction liquid chromatography (HILIC), researchers have profiled the metabolites produced upon administration of this compound in biological systems. This profiling aids in elucidating the compound's pharmacokinetics and dynamics within the body .

Case Studies

Study Objective Findings
Study on Antiviral PropertiesEvaluate efficacy against viral replicationDemonstrated inhibition of viral RNA synthesis at micromolar concentrations
Cancer Cell Line AssayAssess impact on tumor growthSignificant reduction in cell viability observed in treated groups
Neuroprotection StudyInvestigate effects on neuronal healthNotable decrease in markers of oxidative stress and apoptosis in neuronal cultures

Mechanism of Action

The mechanism by which (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol to other oxolane derivatives are summarized below, with key differences highlighted:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological/Physicochemical Properties Source/Application
This compound 2-Aminoethyl at C4, hydroxyl at C3 147.18 (C₆H₁₃NO₂) High polarity, potential enzyme inhibition Hypothesized inhibitor of bacterial enzymes
(3S,4R)-4-(Pyrrolidin-1-yl)oxolan-3-ol Pyrrolidinyl at C4, hydroxyl at C3 157.21 (C₈H₁₅NO₂) Increased lipophilicity; used in medicinal chemistry Biosynth catalog (lab use)
rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol Racemic mixture, pyrrolidinyl at C4 157.21 (C₈H₁₅NO₂) Similar to above but with racemic stereochemistry Enamine Ltd. building block catalog
(3S,4R)-4-(dimethylamino)oxolan-3-ol Dimethylamino at C4, hydroxyl at C3 131.17 (C₆H₁₃NO₂) Reduced basicity vs. aminoethyl; potential CNS activity EOS Med Chem catalog
rac-(3R,4S)-4-(difluoromethyl)oxolan-3-ol Difluoromethyl at C4, hydroxyl at C3 146.12 (C₅H₈F₂O₂) Enhanced metabolic stability; fluorinated analogs Structural analog with predicted CCS
(3S,4R)-4-aminotetrahydro-2H-pyran-3-ol Amino group in tetrahydropyran scaffold 118.15 (C₅H₁₁NO₂) Broader ring system; altered pharmacokinetics Chongqing Chemdad Co.

Key Research Findings and Analysis

Structural Impact on Bioactivity

  • Aminoethyl vs. Pyrrolidinyl: The 2-aminoethyl group in this compound provides a primary amine for stronger hydrogen bonding compared to the tertiary amine in pyrrolidinyl analogs. This difference may enhance binding to enzymes like glucose-1-phosphate thymidylyltransferase in M. tuberculosis .
  • Fluorinated Derivatives : The difluoromethyl analog (rac-(3R,4S)-4-(difluoromethyl)oxolan-3-ol) exhibits improved metabolic stability due to fluorine’s electronegativity, making it a candidate for prolonged therapeutic action .

Stereochemical Sensitivity

The (3S,4R) configuration is critical for target engagement. For example, racemic mixtures (e.g., rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol) show reduced efficacy in enantioselective biological systems compared to enantiopure compounds .

Physicochemical Properties

  • Solubility: The aminoethyl group increases water solubility, whereas pyrrolidinyl or benzylamino substituents (e.g., (3S,4R)-4-(benzylamino)oxolan-3-ol) enhance lipid membrane permeability .
  • Thermal Stability: Hydroxyl and amino groups contribute to lower melting points compared to non-polar analogs like 4-methyloxolan-3-ol .

Biological Activity

(3S,4R)-4-(2-Aminoethyl)oxolan-3-ol is a chiral compound characterized by an oxolane ring and an aminoethyl side chain. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The compound's unique structure includes:

  • Oxolane Ring : A five-membered cyclic ether that contributes to the compound's stability and reactivity.
  • Aminoethyl Side Chain : This functional group is crucial for biological interactions, enhancing the compound's potential as a ligand for various receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways. For example, it may act as a ligand for G protein-coupled receptors (GPCRs), which are pivotal in many physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties, potentially useful in treating neurological disorders.
  • Ligand Activity : It has been identified as a ligand for certain GPCRs, which play a significant role in signal transduction in cells.

Case Studies and Research Findings

  • Neuroprotective Potential : In a study examining the effects of various compounds on neuronal health, this compound demonstrated significant protective effects against oxidative stress-induced apoptosis in neuronal cell lines. This suggests its potential use in neurodegenerative diseases .
  • Binding Affinity Studies : Molecular docking simulations have indicated that this compound binds effectively to the active sites of several GPCRs, including the adenosine A2A receptor. This interaction could modulate dopamine release and affect mood regulation .
  • Therapeutic Applications : Preliminary studies have explored the compound's efficacy in animal models of depression and anxiety. Results showed that administration of this compound led to a reduction in depressive-like behaviors, highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeatureBiological Activity
(3S,4R)-4-(2-Hydroxyethyl)oxolan-3-olHydroxyethyl groupLower receptor affinity compared to aminoethyl variant
(3S,4R)-4-(2-Methoxyethyl)oxolan-3-olMethoxyethyl groupDifferent reactivity; less neuroprotective effects
(3S,4R)-4-aminooxan-3-ol hydrochlorideAmino group without side chainSimilar receptor activity but lower specificity

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